Neodymium trinitrate

Vue d'ensemble

Description

It is typically encountered as the hexahydrate form, Nd(NO₃)₃·6H₂O, which is more accurately formulated as [Nd(NO₃)₃(H₂O)₄]·2H₂O to reflect its crystal structure . This compound is known for its vibrant pink or violet color and is used in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neodymium trinitrate can be synthesized by reacting neodymium oxide (Nd₂O₃) or neodymium hydroxide (Nd(OH)₃) with nitric acid (HNO₃). The reaction typically proceeds as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] [ \text{Nd(OH)}_3 + 3\text{HNO}_3 \rightarrow \text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving neodymium-containing ores in nitric acid, followed by crystallization to obtain the hexahydrate form. The process involves careful control of temperature and concentration to ensure high purity and yield.

Types of Reactions:

Oxidation and Reduction: this compound can undergo thermal decomposition to form neodymium oxynitrate (NdONO₃) at elevated temperatures.

Substitution Reactions: It can participate in ligand exchange reactions where the nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: High temperatures are required for the thermal decomposition of this compound.

Substitution: Various ligands such as phosphates or sulfates can be used under controlled conditions to replace nitrate ions.

Major Products:

Thermal Decomposition: Neodymium oxynitrate (NdONO₃).

Substitution Reactions: Complexes with different ligands depending on the reagents used.

Applications De Recherche Scientifique

Recovery of Neodymium from Electronic Waste

One of the most pressing applications of neodymium trinitrate is in the recovery of neodymium from electronic waste, particularly from NdFeB magnets. Recent studies have focused on sustainable extraction methods that utilize carboxylate functionalized nanocellulose (CFNC) to efficiently recover neodymium ions from waste materials.

- Case Study: CFNC Technology

- Researchers developed a method where CFNC precipitates neodymium ions from solutions at concentrations as low as 150 ppm. The process involves adding CFNC to solutions containing Nd³⁺ ions, resulting in rapid precipitation and high removal capacity (252 mg/g) within seconds .

- This method is notable for its cost-effectiveness and sustainability, addressing environmental concerns associated with electronic waste disposal.

Material Synthesis and Catalysis

This compound is also employed in the synthesis of advanced materials and catalysts. Its properties facilitate the production of high-purity compounds essential for various applications.

- Applications in Catalysis

- Synthesis of Perovskite Materials

Optical Applications

This compound's optical properties make it valuable in laser technology and glass manufacturing.

- Lasers and Glass Coloring

Environmental Applications

The recovery of neodymium from aqueous solutions using biosorption techniques has gained traction as an environmentally friendly alternative to traditional methods.

- Biosorption Techniques

Mécanisme D'action

The mechanism by which neodymium trinitrate exerts its effects is primarily through its ability to act as a source of neodymium ions (Nd³⁺). These ions can interact with various molecular targets, including enzymes and proteins, altering their activity and function. In industrial applications, neodymium ions play a crucial role in enhancing the properties of materials, such as increasing the magnetic strength of neodymium-iron-boron magnets.

Comparaison Avec Des Composés Similaires

- Europium trinitrate (Eu(NO₃)₃)

- Erbium trinitrate (Er(NO₃)₃)

- Samarium trinitrate (Sm(NO₃)₃)

- Gadolinium trinitrate (Gd(NO₃)₃)

Comparison: Neodymium trinitrate is unique due to its specific electronic configuration, which imparts distinct magnetic and optical properties. Compared to other rare earth nitrates, this compound is particularly valued for its role in producing strong permanent magnets and its applications in laser technology.

Activité Biologique

Neodymium trinitrate, chemically represented as Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O), is a compound of interest due to its unique properties and potential biological applications. This article explores its biological activity, focusing on its effects on microbial growth, plant metabolism, and potential therapeutic uses.

- Molecular Formula : H₁₂N₃NdO₁₅

- Molecular Weight : 438.344 g/mol

- Solubility : Soluble in water and alcohol

- Melting Point : Approximately 40°C

- pH : 3.0 to 4.0

Biological Activity Overview

This compound exhibits various biological activities that can be categorized primarily into antimicrobial effects and plant growth stimulation.

Antimicrobial Effects

Recent studies have highlighted the antibacterial properties of neodymium compounds, particularly when combined with silver nanoparticles. For instance, a study demonstrated that neodymium oxide (Nd₂O₃) modified with silver nanoparticles significantly enhanced antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The inhibition zones increased dramatically when silver was incorporated, indicating a synergistic effect that could be attributed to the release of reactive oxygen species and interaction with bacterial membranes .

| Bacterial Strain | Inhibition Zone (mm) for Nd₂O₃ | Inhibition Zone (mm) for Ag/Nd₂O₃ |

|---|---|---|

| Staphylococcus aureus | 9.3 ± 0.5 | 16.7 ± 0.4 |

| Escherichia coli | 8.8 ± 0.4 | 15.9 ± 0.3 |

This enhanced antibacterial activity is believed to stem from the combined effects of neodymium ions disrupting cellular processes and silver ions interacting with thiol groups in bacterial proteins .

Plant Growth Stimulation

This compound has also been studied for its role in promoting plant growth. Research indicates that low concentrations of neodymium can stimulate nutrient uptake and enhance metabolic processes in plants such as sugarcane and tomatoes. For example, a controlled study showed that neodymium treatment led to increased biomass and improved nutrient concentration in hydroponically grown sugarcane .

Case Studies

-

Antibacterial Activity Study :

- Objective : To evaluate the antibacterial efficacy of Nd₂O₃ and its composite with silver nanoparticles.

- Methodology : Bacterial strains were cultured, and inhibition zones were measured after treatment with varying concentrations of Nd₂O₃ and Ag/Nd₂O₃.

- Findings : The study confirmed that the Ag/Nd₂O₃ composite exhibited significantly higher antibacterial activity compared to pure Nd₂O₃.

-

Plant Growth Enhancement Study :

- Objective : To assess the effects of neodymium on plant growth parameters.

- Methodology : Tomato plants were treated with different concentrations of neodymium nitrate in a hydroponic system.

- Findings : Results indicated enhanced growth rates, increased chlorophyll content, and improved nutrient uptake in treated plants compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The release of reactive oxygen species (ROS) disrupts bacterial cell membranes and metabolic functions.

- Nutrient Uptake Enhancement : Neodymium ions may facilitate better absorption of essential nutrients by altering root morphology or enhancing enzymatic activities in plants.

Propriétés

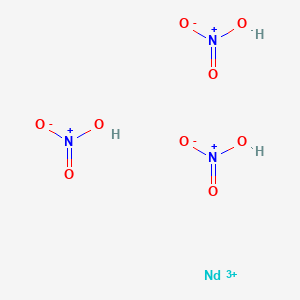

IUPAC Name |

neodymium(3+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HNO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQWQFFGWFDWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N3NdO9+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(Hexahydrate) Pink crystals; Soluble in water; [Hawley] | |

| Record name | Neodymium(III) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10045-95-1 | |

| Record name | Neodymium(III) nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, neodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.